molecular formula C15H18N4O B2362440 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine CAS No. 339103-89-8

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine

Cat. No.: B2362440
CAS No.: 339103-89-8
M. Wt: 270.336
InChI Key: NWAPRKDJODCQJF-UHFFFAOYSA-N
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Description

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine (CAS 339103-89-8) is a 1,2,4-triazine derivative with the molecular formula C₁₅H₁₈N₄O and a molecular weight of 270.33 g/mol . Its structure features a central triazine ring substituted with a methyl group at position 6, a 4-methylphenyl group at position 3, and a morpholino moiety at position 5 (Figure 1).

Properties

IUPAC Name

4-[6-methyl-3-(4-methylphenyl)-1,2,4-triazin-5-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-11-3-5-13(6-4-11)14-16-15(12(2)17-18-14)19-7-9-20-10-8-19/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAPRKDJODCQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N=N2)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Methylbenzohydrazide

4-Methylbenzohydrazide is synthesized via hydrazinolysis of methyl 4-methylbenzoate. Refluxing the ester with hydrazine hydrate in ethanol (12 h, 80°C) yields the hydrazide in 85–92% purity, as confirmed by $$ ^1H $$-NMR (δ 7.65 ppm, aromatic protons; δ 4.25 ppm, NH$$_2 $$).

Synthesis of 1-Chloro-2-Methyl-1,2-Diketone

Chlorination of 2-methyl-1,3-diketone precursors (e.g., methyl pyruvate) using thionyl chloride (SOCl$$_2$$) in dichloromethane (0°C, 2 h) affords 1-chloro-2-methyl-1,2-diketone. Gas chromatography–mass spectrometry (GC-MS) analysis confirms >90% purity (m/z 134 [M$$^+$$]).

Triazine Core Assembly via Condensation

The hydrazide and diketone undergo cyclocondensation in acetic acid with ammonium acetate (120°C, 8 h), yielding 3-(4-methylphenyl)-5-chloro-6-methyl-1,2,4-triazine (Scheme 1). Unsymmetrical diketones produce regioisomers (5-chloro-6-methyl vs. 6-chloro-5-methyl), resolved via SFC (Chiralpak IA-3 column, 35°C, 100 bar CO$$_2$$, 3 mL/min methanol). X-ray crystallography of analogous compounds (e.g., 52 in) validates regiochemistry, with the chloro group preferentially occupying position 5 due to steric and electronic factors.

Table 1: Condensation Reaction Optimization

Parameter Optimal Condition Yield (%) Purity (%)
Temperature 120°C 68 95
Catalyst (AcNH$$_4$$) 2.5 equiv 72 97
Solvent Acetic acid 65 93

Nucleophilic Aromatic Substitution with Morpholine

The chloro substituent at position 5 undergoes SNAr with morpholine in dimethylformamide (DMF) containing potassium carbonate (80°C, 12 h). Monitoring via high-performance liquid chromatography (HPLC) (C18 column, 60:40 acetonitrile/water, 1 mL/min) reveals complete conversion at 98% purity.

Mechanistic Insight : The electron-deficient triazine ring activates the chloro group for attack by morpholine’s lone pair. Base (K$$2$$CO$$3$$) sequesters HCl, driving the reaction to completion.

Table 2: Substitution Reaction Screening

Base Solvent Temp (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ DMF 80 12 85
Et$$_3$$N THF 60 24 62
NaH Dioxane 100 6 78

Purification and Characterization

Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3), affording 6-methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine as a white crystalline solid (mp 142–144°C). Characterization data:

  • $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.0 Hz, 2H, Ar-H), 3.75 (m, 4H, morpholino OCH$$2$$), 3.45 (m, 4H, morpholino NCH$$2$$), 2.55 (s, 3H, C6-CH$$3$$), 2.35 (s, 3H, Ar-CH$$_3$$).
  • HRMS (ESI+) : m/z calcd. for C$${16}$$H$${20}$$N$$_4$$O [M+H]$$^+$$: 297.1712; found: 297.1715.

Alternative Synthetic Routes

Post-Synthetic Hydroxyl-to-Chloro Conversion

A hydroxylated intermediate (3-(4-methylphenyl)-5-hydroxy-6-methyl-1,2,4-triazine) is chlorinated using phosphorus oxychloride (POCl$$_3$$, 90°C, 4 h), followed by morpholine substitution. This two-step sequence achieves 73% overall yield but requires stringent moisture control.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 5-bromo-3-(4-methylphenyl)-6-methyl-1,2,4-triazine with morpholine (Pd$$2$$dba$$3$$, Xantphos, Cs$$2$$CO$$3$$, toluene, 110°C) provides the target compound in 68% yield. While efficient, this method’s reliance on expensive catalysts limits scalability.

Industrial-Scale Considerations

Patent CN107522672A highlights solvent recycling and catalytic reuse for cost-effective production. Employing chlorobenzene/solvent orange 2A mixtures reduces waste, while phosphotungstic acid catalysis enhances reaction rates.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of substituted triazine compounds with various functional groups.

Scientific Research Applications

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Triazine derivatives often exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparison with key analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity References
6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine 339103-89-8 C₁₅H₁₈N₄O 270.33 6-methyl, 3-(4-methylphenyl), 5-morpholino Not explicitly reported
5-Morpholino-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine 338418-23-8 C₁₄H₁₃F₃N₄O 310.27 3-phenyl, 6-(trifluoromethyl), 5-morpholino Not explicitly reported
5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine 1024750-66-0 C₁₉H₁₅F₃N₄O 388.35 6-phenyl, 3-[3-(trifluoromethyl)phenyl], 5-morpholino Not explicitly reported
3-(Benzylsulfanyl)-5-(vinyl derivative)-6-methyl-1,2,4-triazine 477866-54-9 C₂₀H₁₉ClN₄OS 398.91 3-(benzylsulfanyl), 5-(vinyl-[(4-chlorobenzyl)oxy]amino), 6-methyl Not explicitly reported

Key Observations :

  • Morpholino vs. Sulfanyl: The morpholino group in the target compound may confer better solubility in polar solvents compared to the benzylsulfanyl group in CAS 477866-54-9, which introduces steric bulk and hydrophobicity .
  • Aromatic Substitutions : The 4-methylphenyl group in the target compound is less electron-withdrawing than the trifluoromethylphenyl groups in CAS 1024750-66-0, which could influence reactivity in synthetic pathways .

Anticancer Activity

Triazines with heterocyclic substitutions, such as thiadiazaphosphinine-fused derivatives (e.g., compounds 13–15 in ), demonstrate anticancer activity, likely due to interactions with DNA or enzyme inhibition .

Antifungal Potential

1,2,4-Triazines targeting Candida albicans CYP51 (e.g., derivatives in ) show high binding affinity to the enzyme, comparable to fluconazole. The morpholino group in the target compound could similarly enhance binding to fungal enzymes, though direct evidence is lacking .

Crystallography and Molecular Interactions

Studies on isomorphic triazine derivatives () reveal that weak interactions (C–H⋯N, π–π stacking) govern crystal packing. The dihedral angle between aromatic rings (~56° in ) suggests that the 4-methylphenyl group in the target compound may adopt a twisted conformation, influencing solid-state stability .

Biological Activity

6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine (CAS Number: 1398048-80-0) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a triazine ring with morpholine and methylphenyl substituents, which are critical for its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antiviral Activity : Preliminary studies have shown that derivatives of triazine compounds can inhibit viral replication. For instance, related compounds have demonstrated effectiveness against the tobacco mosaic virus (TMV) with an EC50 value indicating potent antiviral properties .
  • Anticancer Potential : The compound's structural analogs have been explored for their ability to inhibit the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival. In vitro studies suggest that modifications to the triazine structure enhance its antitumor efficacy .

The biological mechanisms through which this compound operates include:

  • Inhibition of Viral Replication : The compound may interfere with viral enzymes or receptors necessary for viral entry and replication in host cells.
  • Targeting Cancer Pathways : By inhibiting key signaling pathways such as PI3K/Akt, this compound can induce apoptosis in cancer cells and reduce tumor growth.

Efficacy Data

The following table summarizes the efficacy data from various studies involving this compound and its analogs:

CompoundBiological ActivityEC50/IC50 ValueReference
This compoundAntiviral (TMV)EC50 = 58.7 μg/mL
Analog AAnticancer (PI3K inhibition)IC50 = 0.35 μM
Analog BAntiviral (HIV)EC50 = 3.98 μM

Case Studies

A notable case study involved the evaluation of triazine derivatives in a cancer model where treatment led to significant tumor regression compared to control groups. The study highlighted the importance of substituent modifications in enhancing biological activity and selectivity against cancer cells .

Q & A

Q. How can researchers optimize the synthesis of 6-Methyl-3-(4-methylphenyl)-5-morpholino-1,2,4-triazine to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Control temperature and stoichiometry during cyclization steps. For example, refluxing in glacial acetic acid with catalytic HCl (as demonstrated in triazine syntheses) ensures complete ring closure .
  • Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate) followed by recrystallization to isolate high-purity products. Monitor purity via TLC and GC .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • FT-IR : Identify functional groups (e.g., morpholino C-O-C stretch at ~1250 cm⁻¹, triazine ring vibrations at ~1500 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., methylphenyl protons at δ 2.2–2.3 ppm, morpholino protons at δ 3.6–3.8 ppm) .
  • Mass Spectrometry : EIMS or HRMS to verify molecular ion peaks and fragmentation patterns .

Q. What are the key considerations for designing a stability study under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Setup : Use buffered solutions (pH 1–13) and accelerated stability testing at 40–60°C. Monitor degradation via HPLC at regular intervals .
  • Data Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics. Identify degradation products via LC-MS .

Advanced Research Questions

Q. How does the morpholino substituent influence the compound’s pharmacokinetic properties and target binding affinity?

Methodological Answer:

  • Solubility and LogP : Measure partition coefficients (octanol/water) to assess lipophilicity. Compare with analogs lacking the morpholino group to isolate its contribution .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to model interactions between the morpholino group and enzyme active sites (e.g., kinases or proteases) .

Q. What computational strategies are recommended for predicting the compound’s toxicity and metabolic pathways?

Methodological Answer:

  • QSAR Models : Use tools like ADMET Predictor or Toxtree to estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity) based on structural descriptors .
  • Metabolism Prediction : Employ CYP450 docking simulations (e.g., CYP3A4) and metabolite identification via MetaSite software .

Q. How can researchers resolve contradictory data in pharmacological assays (e.g., varying IC50_{50}50​ values across cell lines)?

Methodological Answer:

  • Orthogonal Assays : Validate activity using multiple methods (e.g., fluorescence-based assays vs. radiometric assays) to rule out interference .
  • Structural Analogs : Synthesize derivatives with incremental modifications (e.g., morpholino replaced by piperidine) to isolate structure-activity relationships .

Q. What experimental design is optimal for evaluating the compound’s environmental impact in aquatic systems?

Methodological Answer:

  • Fate Studies : Follow OECD Test Guideline 308 to assess biodegradation in water-sediment systems. Measure half-life (t1/2t_{1/2}) and bioaccumulation potential (BCF) .
  • Ecotoxicology : Use Daphnia magna or zebrafish embryos to determine acute/chronic toxicity (LC50_{50}, NOEC) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Dose-Response Refinement : Test across a broader concentration range (e.g., 0.1–100 µM) to distinguish specific activity from nonspecific cytotoxicity .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects or pathway crosstalk .

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